1-Benzyl-2-pyrrolidinone
Description
Contextualization of Pyrrolidinone Scaffolds in Modern Medicinal Chemistry and Organic Synthesis
The pyrrolidinone ring system is a five-membered lactam that serves as a fundamental structural motif in a multitude of biologically active compounds. researchgate.netresearchgate.net Its prevalence in medicinal chemistry is due to its ability to act as a versatile scaffold for the design of novel therapeutic agents. researchgate.netresearchgate.net The pyrrolidinone nucleus is a key component in compounds demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net
The significance of the pyrrolidinone scaffold is further underscored by its presence in numerous natural products, particularly alkaloids, which exhibit diverse biological effects. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in modern drug discovery for achieving target specificity and potency. nih.govdntb.gov.uanih.gov This structural feature contributes to the stereochemistry of the molecule, which can significantly influence its biological activity. nih.govdntb.gov.uanih.gov
In the realm of organic synthesis, the pyrrolidinone framework is a valuable building block. acs.org Its synthesis and functionalization have been the subject of extensive research, leading to the development of numerous methods for its construction and modification. acs.org These synthetic strategies provide access to a wide range of pyrrolidinone derivatives with diverse substitution patterns, enabling the fine-tuning of their chemical and biological properties. acs.orgbohrium.com
Significance of N-Substitution in Pyrrolidinone Derivatives: The Case of 1-Benzyl-2-pyrrolidinone
In the specific case of this compound, the introduction of a benzyl (B1604629) group at the N-1 position has several important implications. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) group, introduces a significant hydrophobic and aromatic component to the molecule. This can facilitate interactions with hydrophobic pockets in enzymes and receptors.
The presence of the benzyl group also influences the chemical reactivity of the pyrrolidinone ring. For instance, this compound can undergo reduction with reagents like lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine. chemicalbook.comsigmaaldrich.com This reactivity provides a pathway for the synthesis of other N-substituted pyrrolidine derivatives.
Overview of Academic Research Trajectories for this compound and Related Analogues
Academic research involving this compound and its analogues has explored various avenues, primarily centered on its synthesis and potential applications. One area of focus has been the development of synthetic methodologies to access these compounds. For example, the synthesis of analogues of 4-(aminomethyl)-1-benzylpyrrolidine-2-one has been investigated through multi-step reaction sequences. uran.ua
Furthermore, research has delved into the chemical modifications of the this compound scaffold to generate libraries of related compounds for biological evaluation. mdpi.comresearchgate.net For instance, derivatives have been synthesized where the benzyl group is substituted or where other functional groups are introduced at different positions on the pyrrolidinone ring. uran.uaresearchgate.net These studies aim to understand the structure-activity relationships (SAR) and to identify compounds with enhanced or novel biological activities. bohrium.com
The investigation of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which can be synthesized from N-substituted 2-pyrrolidone aldehydes, highlights the use of this compound analogues as intermediates in the preparation of more complex heterocyclic systems with potential as kinase inhibitors. mdpi.com The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline further illustrates the utility of the N-benzyl pyrrolidine scaffold in generating diverse chemical entities for pharmacological screening. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQCTGSDJLWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200959 | |
| Record name | 1-Benzyl-3-pyrrolidone | |
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Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5291-77-0 | |
| Record name | 1-Benzyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzyl-3-pyrrolidone | |
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| Record name | 5291-77-0 | |
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| Record name | 1-Benzyl-3-pyrrolidone | |
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| Record name | 1-benzyl-3-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1 Benzyl 2 Pyrrolidinone and Its Derivatives
Strategic Approaches to the Pyrrolidinone Core Synthesis
The construction of the pyrrolidinone ring is a cornerstone of synthetic efforts, with cyclization reactions and multicomponent coupling protocols being prominent strategies.
Cyclization Reactions and Multicomponent Coupling Protocols
Intramolecular cyclization is a powerful tool for constructing the pyrrolidinone ring. For instance, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines undergo C,O-diprotonation in triflic acid, followed by water loss to form conjugated iminium–hydroxynitrilium dications. These intermediates then react with the tethered phenyl ring through electrophilic aromatic substitution to yield tricyclic iminium compounds. researchgate.net Another approach involves the Dieckmann cyclization for the synthesis of related structures like 1-benzyl-2-methyl-3-pyrrolidone. chemicalbook.com
Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrrolidinone structures in a single step. One such method involves a one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by primary amines to form γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation. mdpi.comnih.gov A zinc-catalyzed three-component KA2 coupling of a ketone, alkyne, and amine (such as benzylamine (B48309) or pyrrolidine) can also be employed to assemble propargylamines, which can serve as precursors to substituted pyrrolidines. nih.gov Furthermore, a regioselective multicomponent cyclization has been developed for the synthesis of polyfunctionalized pyrrolotriazoles, starting from 1-benzyl-3-pyrrolidinone, an amine, and an azide. mdpi.com
A novel, metal-free, one-pot synthesis of densely functionalized pyrrolidinones has been developed using the reaction of arylsulfonamides with cyclopropane diesters under basic conditions. This cascade process involves nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org Additionally, iridium-catalyzed reductive azomethine ylide generation from lactams like N-benzyl-2-pyrrolidinone, followed by cycloaddition with dipolarophiles, provides access to highly substituted pyrrolidines with good diastereoselectivity. acs.orgnih.gov
A summary of representative multicomponent reactions for pyrrolidinone synthesis is presented below:
| Reaction Type | Starting Materials | Key Features |
| Donor-Acceptor Cyclopropane Annulation | Donor-acceptor cyclopropanes, anilines/benzylamines | Lewis acid-catalyzed ring opening, in situ lactamization. mdpi.comnih.gov |
| Zinc-Catalyzed KA2 Coupling | Ketones, alkynes, amines | One-pot assembly of propargylamines. nih.gov |
| Regioselective Cyclization | 1-Benzyl-3-pyrrolidinone, amines, azides | Formation of polyfunctionalized pyrrolotriazoles. mdpi.com |
| Smiles-Truce Cascade | Arylsulfonamides, cyclopropane diesters | Metal-free, one-pot synthesis of functionalized pyrrolidinones. acs.org |
| Iridium-Catalyzed Cycloaddition | N-Benzyl-2-pyrrolidinone, alkenes | Reductive generation of azomethine ylides for complex pyrrolidine (B122466) synthesis. acs.orgnih.gov |
Ring Transformation and Contraction Strategies (e.g., from Pyridines)
Ring transformation and contraction strategies offer alternative pathways to the pyrrolidinone core. A notable example is the photo-promoted ring contraction of pyridines with silylborane, which affords pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This method is significant as it utilizes abundant and inexpensive pyridines to access valuable pyrrolidine structures. osaka-u.ac.jpnih.gov The reaction proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. osaka-u.ac.jpnih.gov
Enantioselective Synthesis of Chiral 1-Benzyl-2-pyrrolidinone Analogues
The demand for enantiomerically pure pyrrolidinone-containing compounds has spurred the development of various enantioselective synthetic methods.
Asymmetric Catalysis in this compound Derivatization
Asymmetric catalysis is a powerful tool for introducing chirality into pyrrolidinone systems. For instance, phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones, which can be prepared via a highly enantioselective Zn-ProPhenol-catalyzed Mannich reaction, yields densely substituted chiral pyrrolidones. sci-hub.se Nickel-catalyzed 1,4-arylcarbamoylation of 1,3-dienes tethered to a carbamoyl (B1232498) fluoride (B91410) with arylboronic acids provides a highly regio- and enantioselective route to α-alkenyl pyrrolidinones. chinesechemsoc.org This reaction proceeds through a η3-π-allyl nickel intermediate. chinesechemsoc.org
Asymmetric [3 + 2] annulation reactions are also prominent. For example, the reaction of Morita-Baylis-Hillman carbonates with various partners, catalyzed by chiral phosphines, can construct complex pyrrolidine-containing structures with high enantioselectivity. rsc.org Furthermore, a copper-catalyzed asymmetric [3+2] cycloaddition of iminoesters with nitroolefins allows for the synthesis of polysubstituted chiral pyrrolidines. researchgate.net
The following table summarizes selected asymmetric catalytic methods for the derivatization of pyrrolidinones:
| Catalytic System | Reaction Type | Product Type |
| Zn-ProPhenol / Phosphine (B1218219) | Mannich reaction / Cycloisomerization | Densely substituted chiral pyrrolidones. sci-hub.se |
| Nickel / Chiral Ligand | 1,4-Arylcarbamoylation of 1,3-dienes | α-Alkenyl pyrrolidinones. chinesechemsoc.org |
| Chiral Phosphine | [3 + 2] Annulation of MBH carbonates | Spirooxindoles and other complex pyrrolidines. rsc.org |
| Copper / Chiral P,S-Ligand | [3 + 2] Cycloaddition of iminoesters | Polysubstituted chiral pyrrolidines. researchgate.net |
Diastereoselective Transformations and Chiral Pool Utilization
The chiral pool, utilizing naturally occurring chiral molecules, is a direct approach to enantiomerically pure compounds. mdpi.com L-proline is a common starting material from the chiral pool for the synthesis of pyrrolidine scaffolds. whiterose.ac.uknih.gov For example, enantiomerically pure five-membered cyclic nitrones, derived from protected hydroxyacids and amino acids like L-malic and L-aspartic acids, undergo cycloaddition reactions with good diastereocontrol to form precursors for enantiopure pyrrolizidinones. researchgate.net
Diastereoselective transformations are also crucial in controlling stereochemistry. A manganese(III) acetate-mediated cyclization of N-allylaminoamides can produce highly substituted lactone-pyrrolidinones with good yields and stereoselectivities. acs.org The synthesis of highly substituted pyrrolidine-2,3-diones can be achieved through a diastereoselective, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov
Dynamic Kinetic Resolution Techniques for Pyrrolidinone Systems
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemate into a single enantiomer in theoretically 100% yield. researchgate.net In the context of pyrrolidines, DKR has been applied to the asymmetric synthesis of 2-substituted derivatives. acs.org This involves the highly enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. acs.orgrsc.org The choice of chiral ligand can determine which enantiomer of the product is formed. acs.org
Enzymatic DKR has also been successfully employed. For example, ω-transaminases have been used to catalyze the enantioselective amination in the DKR of 4-oxo-3-phenylbutyric acid ethyl ester, leading to enantiomerically enriched (R)-4-phenylpyrrolidin-2-one after spontaneous cyclization. researchgate.net Another example is the use of lipase (B570770) PS-IM in combination with a ruthenium catalyst for the acetylation of 3-hydroxypyrrolidine, achieving a high yield and excellent enantioselectivity. rsc.org Dynamic reductive kinetic resolution (DYRKR) using alcohol dehydrogenases or microbes is another enzymatic approach for producing chiral hydroxy-substituted pyrrolidinones. nih.gov
Functionalization and Derivatization of the this compound Scaffold
The this compound core serves as a versatile and privileged scaffold in medicinal chemistry, amenable to a wide range of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of the resulting molecules. Advanced synthetic methodologies enable the introduction of diverse substituents at various positions of the pyrrolidinone ring, leading to the creation of extensive libraries of novel compounds for drug discovery.
Key synthetic strategies include multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, and cascade reactions that form multiple chemical bonds in a sequential manner. For instance, the Ugi four-component reaction has been successfully employed for the diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues. monash.edu Similarly, a novel metal-free, one-pot cascade reaction involving a Smiles-Truce aryl transfer has been developed to synthesize densely functionalized α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. acs.org Functionalization is not limited to the carbon backbone; the carbonyl group can also be a site for modification, leading to structures such as pyrrolidine-2,3-diones, which serve as precursors to further complex heterocyclic systems. sciencepublishinggroup.combeilstein-journals.orgnih.gov These approaches facilitate the exploration of chemical space around the this compound framework, yielding derivatives with a broad spectrum of biological activities.
Introduction of Bioactive Moieties and Heterocyclic Fragments
A primary goal in derivatizing the this compound scaffold is the incorporation of moieties known to confer biological activity. This often involves attaching other heterocyclic fragments or specific pharmacophores that can interact with biological targets like enzymes and receptors.
Research has demonstrated that attaching heterocyclic systems such as imidazoles, pyrazoles, and oxadiazoles (B1248032) to the pyrrolidinone ring can yield compounds with significant therapeutic potential. For example, a series of novel 2-pyrrolidinone (B116388) derivatives bearing an imidazole (B134444) moiety displayed potent anti-inflammatory effects through the inhibition of the lipoxygenase (LOX) enzyme. nih.gov In another study, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives were synthesized from L-proline and exhibited notable antioxidant and antibacterial activities. researchgate.net The synthesis of optically active N-benzyl-(S)-5-substituted pyrrolidin-2-ones, incorporating pyrazole (B372694) or imidazole groups, highlights a strategy to create chiral building blocks for more complex bioactive molecules. researchgate.net
Beyond heterocycles, other bioactive groups have been successfully introduced. The synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide resulted in a compound with neuroleptic activity. acs.org Furthermore, the development of 1,5-diarylpyrrolidin-2-ones and 5-aryl-1-benzylpyrrolidones has produced potential inhibitors for a range of targets, including histone deacetylases (HDACs), the cannabinoid receptor 1 (CB1), and cyclin-dependent kinase 2 (CDK2). mdpi.com
The following table summarizes selected examples of these derivatization strategies and the associated biological activities.
| Derivative Class | Attached Moiety/Fragment | Reported Bioactivity |
| This compound Derivative | Imidazole | Anti-inflammatory (LOX inhibition) nih.gov |
| N-Benzyl-2-pyrrolidinone Derivative | 1,3,4-Oxadiazole | Antibacterial, Antioxidant researchgate.net |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) Derivative | Substituted Benzamide | Neuroleptic acs.org |
| 5-Aryl-1-benzylpyrrolidone | Aryl group | HDAC, CB1, CDK2 inhibition mdpi.com |
| 1-Benzylpyrrolidin-3-ol Analogue | Various (from Ugi reaction) | Anticancer (cytotoxic) monash.edu |
| N-Benzyl-(S)-5-substituted pyrrolidin-2-one | Pyrazole/Imidazole | Bioactive intermediates researchgate.net |
Stereochemical Control in Derivative Synthesis
The stereochemistry of this compound derivatives is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. Consequently, significant research has focused on developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms, particularly when creating new stereocenters on the pyrrolidinone ring.
One powerful technique is asymmetric hydrogenation . For instance, the hydrogenation of 3-acetyl-1-benzyl-2-pyrrolidinone using a ruthenium complex with a bidentate phosphine ligand as a catalyst allows for the highly stereoselective production of (3S,1'R)-1-benzyl-3-[(1'-hydroxy)ethyl]-2-pyrrolidinone. googleapis.com This optically active product serves as a crucial intermediate in the synthesis of certain antifungal agents. googleapis.com
Diastereoselective multicomponent reactions also provide an efficient route to stereochemically defined products. A one-pot nitro-Mannich reaction followed by a spontaneous lactamization has been shown to generate pyrrolidinone structures with three contiguous stereocenters in a highly diastereoselective fashion. ucl.ac.uk This method has proven effective for creating a wide range of analogues bearing alkyl, aryl, and heteroaryl groups, each isolated as a single diastereoisomer. ucl.ac.uk
More complex transformations, such as tandem reaction sequences , have been optimized for stereochemical control. A one-pot, three-component cyclization and allylation, followed by a Claisen rearrangement, enables the synthesis of highly substituted pyrrolidine-2,3-diones. nih.gov This process is noteworthy for its ability to diastereoselectively create an all-carbon quaternary stereocenter, a challenging synthetic task. nih.gov The resulting densely functionalized products can be converted into novel β-amino acids. nih.gov
The table below highlights key methodologies for achieving stereochemical control in the synthesis of this compound derivatives.
| Method | Key Features | Outcome |
| Asymmetric Hydrogenation | Use of a Ruthenium-bidentate phosphine catalyst. googleapis.com | Produces specific optically active stereoisomers from a prochiral precursor. googleapis.com |
| Nitro-Mannich/Lactamization Cascade | A one-pot reaction creating multiple C-C and C-N bonds. ucl.ac.uk | Generates three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk |
| Cyclization/Allylation/Claisen Rearrangement | A one-pot, three-component sequence. nih.gov | Forms challenging quaternary all-carbon stereocenters with high diastereoselectivity. nih.gov |
| Substrate-Directed Catalytic Hydrogenation | Reduction of a substituted pyrrole (B145914) precursor using a heterogeneous catalyst like Rh/Al2O3. researchgate.net | An existing stereocenter on a substituent directs the stereoselective reduction of the pyrrole ring, creating up to four new stereocenters. researchgate.net |
Pharmacological and Biological Investigations of 1 Benzyl 2 Pyrrolidinone Derivatives
Role as a Privileged Pharmacophore in Contemporary Drug Discovery
The five-membered pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, widely utilized for developing treatments for human diseases. researchgate.net Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a key attribute for effective interaction with biological targets. researchgate.netgoogle.com The pyrrolidinone moiety, specifically the 2-oxopyrrolidine structure, has been a subject of research for over three decades and is a foundational scaffold for the racetam class of nootropic agents. researchgate.net
When combined with a benzyl (B1604629) group, the resulting 1-benzyl-2-pyrrolidinone structure serves as a "privileged pharmacophore." This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of pharmacological activities. This versatility makes it a valuable building block in the synthesis of diverse therapeutic agents, including antipsychotics and analgesics. nih.gov The structural rigidity and specific stereochemistry conferred by the pyrrolidine ring, coupled with the aromatic interactions provided by the benzyl group, create a molecular template that can be readily modified to optimize binding affinity and selectivity for various enzymes and receptors. researchgate.net Consequently, there is a sustained and growing interest in synthesizing new molecules that incorporate this pharmacophore to explore novel therapeutic applications. researchgate.net
Elucidation of Biological Activities and Underlying Molecular Mechanisms
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, stemming from their ability to interact with a wide range of physiological targets. These activities span from enzyme modulation and receptor binding to anti-infective, neuropharmacological, and anti-inflammatory effects.
The this compound scaffold has been integrated into molecules designed to inhibit or modulate a variety of enzymes, playing a crucial role in various disease pathways.
Excitatory Amino Acid Transporter 2 (EAAT2): A novel derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as an orally bioavailable positive allosteric modulator of EAAT2. This compound enhances glutamate (B1630785) uptake and has demonstrated potent antiseizure activity in preclinical models. figshare.comchemicalbook.com Molecular docking simulations suggest that the benzene (B151609) ring of the compound engages in a cation-π interaction within the binding site, contributing to its modulatory effect. figshare.comchemicalbook.com
Cholinesterases: In the context of Alzheimer's disease, novel N-benzyl pyridine-2-one derivatives have been shown to significantly inhibit acetylcholinesterase (AChE) activity. By reducing the breakdown of the neurotransmitter acetylcholine, these compounds have demonstrated memory-enhancing potential in preclinical studies. sigmaaldrich.com
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. frontiersin.orgmdpi.comnih.gov Research has shown that inhibitors incorporating an N-benzyl-2-oxopiperazinone moiety (a closely related structure) can exhibit potent BACE-1 inhibitory activity, with some compounds demonstrating a Ki of 2 nM. mdpi.com The N-benzyl substituent was found to be significantly more potent than other alkyl derivatives like N-isobutyl. mdpi.com
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in folate metabolism and a target for anticancer and antimicrobial therapies. nih.gov Pyrrolidine-based compounds have been investigated as DHFR inhibitors. While many inhibitors are derivatives of folic acid, the pyrrolidine scaffold offers an alternative framework for designing novel agents that can disrupt this essential metabolic pathway in pathogens. nih.govnih.govresearchgate.net
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. researchgate.net While direct inhibition by this compound derivatives is not prominently documented, the development of novel HDAC inhibitors with different scaffolds, such as benzoylhydrazides, highlights the ongoing search for new chemical entities that can selectively target HDAC isoforms. chemicalbook.com
Cannabinoid Receptor 1 (CB1): The endocannabinoid system is involved in regulating appetite and energy homeostasis, making CB1 receptor antagonists a target for treating obesity. nih.govchemicalbook.comgoogle.comgoogle.com The development of antagonists has been a significant area of research, with compounds designed to block the receptor and regulate body weight. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. nih.govmdpi.com A novel series of pyrrolidine-carboxamide derivatives has been developed as dual inhibitors of EGFR and CDK2. One of the most potent compounds, featuring a pyrrolidine ring, inhibited CDK2 with an IC50 value of 15 nM and demonstrated more efficient inhibition of several cancer cell lines than the standard drug doxorubicin. researchgate.net
Tankyrase: Tankyrase (TNKS) is a member of the poly(ADP-ribose) polymerase (PARP) family and is implicated in Wnt/β-catenin signaling, a pathway often dysregulated in cancer. figshare.com The development of selective tankyrase inhibitors is an active area of cancer research.
Glutaminyl Cyclase (QC): QC catalyzes the formation of pyroglutamate-modified proteins and peptides, which are involved in the pathology of neurodegenerative diseases like Alzheimer's. nih.gov This makes QC an attractive therapeutic target, with ongoing efforts to develop effective inhibitors. mdpi.com
Glucagon (B607659) Receptor: Antagonists of the glucagon receptor are being investigated for the treatment of type 2 diabetes. Research has focused on developing derivatives that can bind with high affinity to the receptor without activating it, thereby blocking the action of glucagon. nih.gov
Dual Orexin (B13118510) Receptor: Dual orexin receptor antagonists (DORAs) are effective in treating insomnia. A series of 1-acyl-2-benzylpyrrolidines were discovered as potent and competitive DORAs, demonstrating sleep-promoting effects in animal models comparable to established drugs like suvorexant. nih.govfigshare.com
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibiotics. google.com Pyrrolamide compounds, which are structurally related to pyrrolidinones, are a novel class of DNA gyrase inhibitors. google.com Furthermore, hybridized pyrrolidine compounds containing a 1,2,4-oxadiazole (B8745197) moiety have been synthesized as dual inhibitors of DNA gyrase and topoisomerase IV, with some showing potent antibacterial activity. nih.govnih.gov One derivative, in particular, outperformed ciprofloxacin (B1669076) against E. coli in minimal inhibitory concentration assays. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases. sigmaaldrich.com The search for selective iNOS inhibitors has led to the discovery of various compounds, including benzimidazole (B57391) derivatives, that can effectively reduce nitric oxide production. sigmaaldrich.com
Table 1: Enzyme Modulation by Pyrrolidinone Derivatives
| Enzyme/Target | Derivative Class | Biological Effect | Key Findings |
|---|---|---|---|
| EAAT2 | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Positive Allosteric Modulator | Enhances glutamate uptake; potent antiseizure activity. figshare.comchemicalbook.com |
| Cholinesterases (AChE) | N-benzyl pyridine-2-one derivatives | Inhibitor | Memory-enhancing potential in preclinical models. sigmaaldrich.com |
| BACE-1 | N-benzyl-2-oxopiperazinone derivatives | Inhibitor | Potent inhibition with Ki as low as 2 nM. mdpi.com |
| CDK2 | Pyrrolidine-carboxamide derivatives | Inhibitor | IC50 value of 15 nM; potent anticancer activity. researchgate.net |
| Dual Orexin Receptor | 1-acyl-2-benzylpyrrolidines | Antagonist | Comparable sleep-promoting effects to suvorexant. nih.govfigshare.com |
| DNA Gyrase / Topo IV | 1,2,4-oxadiazole/pyrrolidine hybrids | Dual Inhibitor | Potent antibacterial activity, outperforming ciprofloxacin in some cases. nih.govnih.gov |
The pyrrolidinone core is found in compounds with a wide range of anti-infective properties. Derivatives have been investigated for their antibacterial, antifungal, antiviral, and antimalarial activities. nih.gov The antibacterial action often stems from the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, as previously mentioned. nih.govnih.gov Studies have shown that certain pyrrolidine-2-one derivatives exhibit considerable antibacterial effects against various bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov This highlights the potential of the this compound scaffold as a template for the development of new anti-infective agents.
The this compound framework is prominently featured in compounds with significant neuropharmacological effects. The racetam family of drugs, known for their nootropic (cognitive-enhancing) properties, is based on the 2-oxopyrrolidine structure. researchgate.net Nebracetam, which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, is known to improve learning and memory. researchgate.net
Furthermore, derivatives have shown potent antiseizure and antiepileptic activity. figshare.comchemicalbook.com This is often linked to the modulation of targets like the EAAT2 glutamate transporter, which helps regulate neuronal excitability. figshare.comchemicalbook.com The neuroprotective effects of these compounds are also an area of active investigation, with some derivatives showing the ability to mitigate neurotoxicity and oxidative stress in the brain. sigmaaldrich.com For example, N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects against scopolamine-induced cognitive decline in mice by reducing acetylcholinesterase activity and oxidative stress. sigmaaldrich.com
Table 2: Neuropharmacological Activities of this compound Derivatives
| Effect | Derivative/Compound Class | Mechanism of Action (if known) |
|---|---|---|
| Nootropic | Nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one) | Cholinergic neurotransmission. researchgate.net |
| Antiseizure | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Positive allosteric modulation of EAAT2. figshare.comchemicalbook.com |
| Neuroprotective | N-benzyl pyridine-2-one derivatives | Inhibition of AChE and reduction of oxidative stress. sigmaaldrich.com |
| Antiepileptic | Pyrrolidone derivatives | Modulation of neuronal excitability. researchgate.net |
Derivatives of this compound have also been explored for their anti-inflammatory potential. Inflammation is a complex biological response, and dysregulation of the immune system is a hallmark of many chronic diseases. Certain 2-pyrrolidinone (B116388) derivatives have been designed and synthesized to act as anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LOX). nih.gov For example, specific imidazole-containing 2-pyrrolidinone derivatives have shown potent LOX inhibition and significant anti-inflammatory effects in vivo, comparable to the standard drug indomethacin. nih.gov Additionally, the antioxidant properties of some derivatives contribute to their anti-inflammatory profile by reducing oxidative stress, a key component of the inflammatory process. nih.govmdpi.com
Anticancer and Antitumor Potential
Derivatives of the this compound scaffold have emerged as a significant class of compounds with promising anticancer and antitumor properties, demonstrating efficacy across a range of human cancer cell lines and in vivo models. Research has revealed their potential to induce cell death, inhibit cell proliferation, and target key biological pathways involved in cancer progression.
A notable series of 1-benzyl-pyrrolidine-3-ol analogues has been synthesized and evaluated for their cytotoxic effects. researchgate.net For instance, certain lead compounds demonstrated the ability to induce apoptosis in HL-60 cells at concentrations around 10 µM. researchgate.net Another study highlighted a derivative, compound 18c, which showed a potent IC₅₀ value of 1.03 ± 0.06 μM against the HT-29 human colon cancer cell line. researchgate.net Furthermore, the antitumor activity of related compounds has been assessed in mice subcutaneously implanted with sarcoma 180 tumor cells, where tumor growth inhibition was found to be comparable to the standard chemotherapy drug 5-fluorouracil. researchgate.net
The mechanism of action for some of these derivatives involves the disruption of the cell cycle and tubulin polymerization. nih.gov Specifically, new combinations of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives have been synthesized and tested against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov The most potent derivative from this series, compound 7h, was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, a mechanism confirmed through molecular docking studies on the colchicine (B1669291) binding site. nih.gov
Other modifications of the pyrrolidinone core have also yielded compounds with significant anticancer activity. A series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides exhibited varying levels of activity against several cancer cell lines. nih.gov One derivative bearing a 5-nitrothiophene moiety was particularly active against all tested cell lines, with EC₅₀ values of 2.50 ± 0.46 µM against IGR39 (melanoma) and 3.63 ± 0.45 µM against PPC-1 (prostate cancer). nih.gov
Additionally, 1-benzyl-5-bromoindolin-2-one derivatives linked to a 4-arylthiazole moiety have shown potent anticancer activity against MCF-7 breast cancer cells. mdpi.com Compounds 7c and 7d from this series displayed IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com Their mechanism is believed to involve the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with inhibitory concentrations (IC₅₀) of 0.728 µM and 0.503 µM, respectively. mdpi.com Further investigation into compound 7d revealed it affects cell cycle phases and modulates levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2. mdpi.com
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Compound 18c | HT-29 (Colon) | 1.03 ± 0.06 µM | researchgate.net |
| 1-benzyl-pyrrolidine-3-ol analogues (23a, 23b) | HL-60 (Leukemia) | Induce apoptosis at ~10 µM | researchgate.net |
| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives (7h, 7k) | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | Potent cytotoxic potential | nih.gov |
| 5-nitrothiophene-pyrrolidinone derivative (13) | IGR39 (Melanoma) | 2.50 ± 0.46 µM | nih.gov |
| 5-nitrothiophene-pyrrolidinone derivative (13) | PPC-1 (Prostate) | 3.63 ± 0.45 µM | nih.gov |
| 5-nitrothiophene-pyrrolidinone derivative (13) | MDA-MB-231 (Breast) | 5.10 ± 0.80 µM | nih.gov |
| 5-nitrothiophene-pyrrolidinone derivative (13) | Panc-1 (Pancreatic) | 5.77 ± 0.80 µM | nih.gov |
| 1-benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 (Breast) | 7.17 ± 0.94 µM | mdpi.com |
| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 ± 0.47 µM | mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
The exploration of structure-activity relationships (SAR) for this compound derivatives has been crucial in identifying the structural features essential for their anticancer activity. nih.govbohrium.com The diverse substitution patterns on both the benzyl and pyrrolidinone rings significantly influence the compounds' ability to regulate various biological targets, leading to potent anti-proliferative effects. nih.govbohrium.com
SAR analyses have revealed that the nature of substituents on the phenyl ring of the benzyl group plays a critical role. For instance, in a series of 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it was found that electron-withdrawing groups at positions 3 or 5 of the phenyl ring were unfavorable for antiproliferative activity. unipa.it Conversely, the introduction of electron-donating methoxy (B1213986) groups or a hydroxy group at position 2 led to an increase in antiproliferative effects. unipa.it
In a different series of non-symmetric choline (B1196258) kinase inhibitors featuring a 4-(pyrrolidin-1-yl)pyridinium head, SAR studies indicated that compounds with shorter linkers between the cationic heads generally showed better enzyme inhibition. mdpi.com However, for antiproliferative activity in tumor cells, derivatives with higher lipophilicity, often associated with slightly longer linkers, demonstrated better performance, suggesting that cell membrane uptake is a critical factor. mdpi.com The substituent at position 4 of the pyridinium (B92312) ring also influences activity. mdpi.com
For 1-benzyl-5-bromoindolin-2-one derivatives, the nature of the aryl group on the attached thiazole (B1198619) moiety significantly impacts anticancer potency. mdpi.com The presence of specific substituents on this aryl ring led to compounds 7c and 7d having the highest activity against MCF-7 cells within their series. mdpi.com This highlights the importance of distal groups in optimizing the interaction with the biological target, presumed to be VEGFR-2. mdpi.com
While specific QSAR studies for the anticancer activity of this compound are not extensively detailed in the provided context, the principles of QSAR have been applied to other pyrrolidin-2-one analogues for different biological activities, such as antiarrhythmic effects. nih.gov These studies typically show that activity depends on a combination of electronic, topological, and physicochemical descriptors, a principle that undoubtedly applies to their anticancer potential as well. nih.gov The systematic modification of the pyrrolidinone scaffold and the analysis of the resulting biological data are essential for developing predictive QSAR models to guide the design of more potent anticancer agents. nih.gov
Preclinical Evaluation and Translational Research Considerations for this compound Analogues
The preclinical development of this compound analogues involves a multifaceted evaluation process, including in silico, in vitro, and in vivo studies, to ascertain their potential for clinical translation.
Molecular docking is a key in silico tool used in the preclinical phase to predict the binding interactions of these derivatives with their putative molecular targets. For example, docking studies have been used to confirm the binding of potent analogues to the colchicine site of tubulin, providing a molecular basis for their observed activity as tubulin polymerization inhibitors. nih.gov Similarly, docking and dynamic simulations have helped to explore the binding mode of 1-benzyl-5-bromoindolin-2-one derivatives within the active site of VEGFR-2, supporting its role as a mechanism of action. mdpi.com
Pharmacokinetic properties are also assessed in silico using PreADMET (Prediction of ADME and Toxicity) analyses. researchgate.net These studies help to predict factors like blood-brain barrier permeability and Caco-2 cell permeability, which are crucial for determining the potential bioavailability and distribution of the compounds. researchgate.net
In vivo evaluation in animal models represents a critical step in preclinical assessment. A series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, which function as microtubule targeting agents with angiokinase inhibition, has undergone preclinical evaluation. nih.gov One lead compound from this series demonstrated excellent in vivo antitumor activity against an orthotopic triple-negative 4T1 breast cancer model, proving superior to the standard drug doxorubicin. nih.gov Antitumor activity has also been confirmed in sarcoma 180 tumor-bearing mice for other pyrrolidinone-related compounds. researchgate.net
A significant consideration for translational research is the ability of new compounds to overcome mechanisms of tumor resistance to existing therapies. Certain 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amine analogues have been shown to circumvent clinically relevant resistance mechanisms, including those mediated by P-glycoprotein (Pgp) and β-III tubulin expression. nih.gov One compound was surprisingly more potent in a Pgp-overexpressing ovarian cancer cell line than in the wild-type cells, highlighting its potential for treating multidrug-resistant cancers. nih.gov This ability to bypass resistance is a highly desirable characteristic for a new anticancer agent and a strong argument for its further clinical development.
Advanced Theoretical and Computational Studies on 1 Benzyl 2 Pyrrolidinone Systems
Quantum Mechanical (QM) Investigations and Electronic Structure Analysis
Quantum mechanical methods provide a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation. These ab initio approaches are crucial for accurately describing the electronic structure and geometry of 1-Benzyl-2-pyrrolidinone.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it suitable for studying organic molecules like this compound. researchgate.net
DFT calculations are employed to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing insight into the molecule's reactivity in chemical reactions. nih.gov The analysis of global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index, derived from DFT calculations, can further quantify the toxicological and reactivity profiles of a compound. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Pyrrolidinone System The following data is illustrative of typical parameters obtained from DFT calculations for molecules containing a pyrrolidinone scaffold.
| Parameter | Description | Typical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | ~5.0 to 6.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.0 to 4.0 Debye |
| C=O Bond Length | Predicted length of the carbonyl double bond in the pyrrolidinone ring. | ~1.23 Å |
| N-C(benzyl) Bond Length | Predicted length of the bond connecting the ring nitrogen to the benzyl (B1604629) group. | ~1.47 Å |
The five-membered pyrrolidinone ring is not planar. Computational studies are essential for exploring its conformational landscape. The ring typically adopts puckered conformations, most commonly described as "envelope" or "twist" forms, to alleviate steric strain. researchgate.net In the case of this compound, the rotational freedom around the bond connecting the nitrogen atom to the benzyl group's methylene (B1212753) bridge introduces additional conformational complexity. Quantum mechanical calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them.
Tautomerism, specifically keto-enol tautomerism, is a theoretical possibility for the lactam moiety in the pyrrolidinone ring. However, for simple amides and lactams, the keto form is overwhelmingly more stable than the enol (or enol-like) form. DFT calculations can quantify this energy difference, confirming the prevalence of the 2-pyrrolidinone (B116388) structure over its 2-hydroxy-1-pyrrolinium tautomer under standard conditions.
Molecular Modeling and Simulation Approaches
While QM methods excel at describing the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules and its dynamic behavior in complex environments.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, while it is not a drug itself, its core structure is found in many biologically active compounds. nih.gov
Docking studies on related pyrrolidinone derivatives have shown that this scaffold can interact with various enzyme active sites. nih.gov The carbonyl oxygen of the pyrrolidinone ring frequently acts as a hydrogen bond acceptor. The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a binding pocket. nih.govmdpi.com Docking simulations allow researchers to generate a binding score, which estimates the binding affinity, and to visualize the specific interactions that stabilize the ligand-receptor complex. mdpi.com
Table 2: Potential Interactions of the this compound Scaffold in Protein Binding Sites
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Pyrrolidinone Carbonyl (C=O) | Hydrogen Bonding | Serine, Threonine, Lysine, Arginine |
| Benzyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Benzyl Ring & Pyrrolidinone Ring | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. semanticscholar.org After a ligand is placed in a protein's active site via molecular docking, MD simulations are used to assess the stability of this docked pose. monash.edu By simulating the dynamic behavior of the entire system (protein, ligand, and surrounding solvent) for nanoseconds to microseconds, researchers can observe whether the key interactions are maintained, if the ligand remains stably bound, or if it shifts to a different conformation. nih.gov
MD simulations are also used to explore the conformational landscape of this compound in solution, providing a more realistic picture of its flexibility and shape than static QM calculations. These simulations help to understand how the molecule's structure adapts to its environment, which is crucial for predicting its interactions and properties in a biological context. semanticscholar.org
In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a molecule. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable profiles. For this compound, these tools can predict properties relevant to its potential as a scaffold for new chemical entities.
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound generally adheres to these rules. Computational models can further predict its potential for absorption (e.g., intestinal absorption, blood-brain barrier penetration), metabolism by key enzyme families like cytochrome P450s, and potential toxicities. uj.edu.pl
Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃NO | N/A | N/A |
| Molecular Weight | 175.23 g/mol | ≤ 500 | Yes |
| Topological Polar Surface Area (TPSA) | 20.3 Ų guidechem.com | ≤ 140 Ų | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | ≤ 10 | Yes |
| Rotatable Bonds | 2 guidechem.com | ≤ 10 | Yes |
Chemogenomics and Virtual Screening Applications for Pyrrolidinone Libraries
Chemogenomics represents a strategic approach in drug discovery that utilizes libraries of small molecules to systematically investigate the function of gene products, particularly proteins, on a genome-wide scale. This discipline merges chemical biology and genomics to elucidate the relationships between chemical structures and their biological targets. A core component of modern chemogenomics is virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This in silico method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov
The pyrrolidinone scaffold, including this compound and its derivatives, is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. uran.ua Consequently, libraries of pyrrolidinone-containing compounds are frequently employed in virtual screening campaigns to discover novel therapeutic agents. These campaigns leverage computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of compounds within the library.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. For instance, docking studies have been performed with derivatives of this compound to identify potential nootropic agents. researchgate.net In one such study, novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones were docked against relevant biological targets to predict their nootropic potential, with the results showing a positive correlation with experimental data. researchgate.net Similarly, docking has been used to explore the anti-inflammatory potential of 2-pyrrolidinone derivatives by simulating their interaction with the active site of the LOX enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidinone libraries, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. A QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully described their antiarrhythmic activity, explaining up to 91% of the variance in activity based on molecular descriptors. nih.gov These models suggested that the presence of polar properties on the van der Waals surface and aromatic rings are important for the observed biological activity. nih.gov
The application of these computational approaches to pyrrolidinone libraries has facilitated the identification of lead compounds for a variety of therapeutic targets. The following tables summarize findings from selected virtual screening and computational studies involving pyrrolidinone derivatives.
Table 1: Molecular Docking Studies of this compound Derivatives
| Compound Derivative | Target | Computational Method | Key Finding |
|---|---|---|---|
| 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones | Acetylcholine receptors (muscarinic and nicotinic) | Molecular Docking (Autodock 4.2) | Identified compounds with promising binding energies, correlating with experimental nootropic activity. uran.uaresearchgate.net |
| (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues | GABA-A | Molecular Docking | Showed important interactions with key amino acid residues (TYR 62, ASN 85, ARG 114, etc.) at the active site, consistent with in vivo anticonvulsant activity. researchgate.net |
Table 2: QSAR Analysis of Pyrrolidinone Derivatives
| Compound Series | Biological Activity | QSAR Model Findings | Key Descriptors |
|---|---|---|---|
| (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol derivatives | α-mannosidase inhibition | The presence of polar properties on the surface and aromatic rings are crucial for activity. nih.gov | vsurf_W, vsurf_Wp, opr_violation |
These examples underscore the power of integrating chemogenomics and virtual screening in the exploration of pyrrolidinone libraries. By computationally evaluating large numbers of derivatives based on the this compound scaffold, researchers can prioritize the synthesis and experimental testing of the most promising candidates, accelerating the drug discovery process.
Catalytic Applications and Ligand Design Principles Involving 1 Benzyl 2 Pyrrolidinone
1-Benzyl-2-pyrrolidinone as a Ligand in Homogeneous and Heterogeneous Catalysis
The pyrrolidinone scaffold, particularly N-substituted variants like this compound, serves as a significant ligand in catalysis. The presence of both a carbonyl group and a tertiary amine nitrogen allows for effective coordination with metal centers, influencing the electronic and steric environment of the catalyst. This coordination can enhance the activity, selectivity, and stability of the catalytic system in various transformations.
This compound has been investigated as a ligand in copper-based catalysts for the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM), a crucial reaction in the PVC industry. researchgate.netresearchgate.net In this context, copper(II) chloride is typically supported on a high-surface-area material like activated carbon. The addition of N-substituted pyrrolidone ligands, including this compound (BP), aims to improve the performance of these catalysts, which are sought as environmentally friendlier alternatives to mercury-based systems. researchgate.netresearchgate.net
A study involving a series of Cu-pyrrolidone/spherical activated carbon (SAC) catalysts explored the impact of different N-substituents on the catalyst's efficacy. researchgate.net The ligands, including this compound, were introduced to the CuCl₂/SAC system via an incipient wetness impregnation method. researchgate.netresearchgate.net The fundamental role of the pyrrolidinone ligand is to coordinate with the copper species, thereby modifying the electronic properties of the active sites and improving their dispersion on the support. researchgate.net This coordination helps to stabilize the catalytically active Cu⁺ and Cu²⁺ species, preventing their reduction to inactive Cu⁰ and suppressing the formation of coke deposits that lead to deactivation. researchgate.net
The catalyst with an optimal molar ratio of NMP/Cu showed an acetylene conversion of 94.2% and remained stable for over 220 hours under industrial conditions. researchgate.net The superior performance of the NMP-modified catalyst was attributed to its ability to improve the dispersion of copper species and stabilize the active oxidation states of copper. researchgate.net Fourier-transform infrared spectra (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations confirmed a steady coordination structure between the copper center and the NMP ligand. researchgate.net This stable coordination is believed to lower the adsorption energy of acetylene on the catalyst, which inhibits excessive self-accumulation of acetylene and subsequent carbon deposition. researchgate.net While this compound did not emerge as the optimal ligand in this specific application, its investigation underscores the principle that modifying the steric and electronic properties of the pyrrolidinone ligand can systematically tune catalyst performance. researchgate.netresearchgate.net
| Ligand | N-Substituent | Observed Effect on Cu-based Catalyst for Acetylene Hydrochlorination | Reference |
|---|---|---|---|
| This compound (BP) | Benzyl (B1604629) | Investigated as a potential performance-enhancing ligand. | researchgate.net |
| 1-Methyl-2-pyrrolidinone (NMP) | Methyl | Found to be the most effective in significantly improving catalyst activity and stability. | researchgate.net |
| 1-Lauryl-2-pyrrolidone (LP) | Lauryl | Part of the series of ligands studied to understand structure-activity relationships. | researchgate.net |
| N-Ethyl-2-pyrrolidone (NEP) | Ethyl | Part of the series of ligands studied to understand structure-activity relationships. | researchgate.net |
Pyrrolidinone-Based Organocatalysis
The chiral pyrrolidine (B122466) framework is a privileged motif in asymmetric organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. nih.govnih.gov These catalysts are valued for being environmentally friendly and avoiding the use of metals. nih.gov Proline and its derivatives are among the most successful and widely studied pyrrolidine-based organocatalysts. nih.govresearchgate.net
The catalytic power of proline and its derivatives stems from their unique bifunctional nature. nih.govresearchgate.net The secondary amine within the rigid five-membered ring reacts with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. nih.govresearchgate.net Simultaneously, the carboxylic acid group (or another hydrogen-bond donor group in modified derivatives) can activate the electrophile through hydrogen bonding, orienting it for a stereoselective attack on one of the enamine's diastereotopic faces. nih.gov
The design of more advanced chiral pyrrolidinone organocatalysts often involves modifying the proline scaffold to enhance reactivity and selectivity. A major breakthrough was the development of diarylprolinol silyl ethers, which have proven to be highly efficient for various transformations. nih.govnih.gov The design principle involves introducing bulky substituents (like the diarylprolinol silyl ether group) at the C-2 position of the pyrrolidine ring. This steric shielding effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thus achieving high levels of stereocontrol. nih.gov
Chiral pyrrolidinone-based organocatalysts have been successfully applied to a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Additions: The asymmetric Michael addition of ketones or aldehydes to nitroolefins is a classic application. doi.orgorganic-chemistry.org Pyrrolidine-based catalysts facilitate the conjugate addition via enamine activation, producing γ-nitrocarbonyl compounds with high yields and excellent stereoselectivity. doi.org For instance, a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate was used as an efficient bifunctional organocatalyst for the Michael addition of ketones to nitroolefins, achieving high yields (up to 96%) and excellent enantioselectivities (ee up to >99%) and diastereoselectivities (dr up to >99:1) without any additives. doi.org
Aldol Reactions: The direct asymmetric aldol reaction was one of the seminal transformations that launched the field of modern organocatalysis. nih.gov Proline and its derivatives catalyze the reaction between a ketone and an aldehyde, providing access to chiral β-hydroxy ketones. nih.govtandfonline.com Novel catalysts combining a dipeptide moiety with a 2-pyrrolidinone (B116388) scaffold have been shown to promote the asymmetric aldol reaction in both organic and aqueous media. nih.gov Similarly, a proline-based catalyst featuring an oxadiazolone ring effectively catalyzed the condensation between aromatic aldehydes and various ketones, yielding aldol products with excellent stereoselectivities (dr: 97:3, ee >99.9%). tandfonline.com
Aza-Michael Reactions: This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Organocatalytic cascade reactions, such as an aza-Michael/Michael sequence, have been developed using bifunctional squaramide catalysts to synthesize highly functionalized chiral pyrrolidines. rsc.org These reactions proceed with good yields and high diastereo- and enantioselectivities. rsc.org Another strategy involves the cascade aza-Michael–aldol reaction of α,β-unsaturated aldehydes with pyrrole (B145914) derivatives, catalyzed by pyrrolidine-based systems to create complex triheterocycles with high enantioselectivities (90–95% ee). researchgate.net
| Asymmetric Reaction | Catalyst Type | Typical Substrates | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael Addition | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Ketones + Nitroolefins | up to >99% ee, >99:1 dr | doi.org |
| Aldol Reaction | Pyrrolidine-oxadiazolone conjugate | Aldehydes + Ketones | >99.9% ee, 97:3 dr | tandfonline.com |
| Aza-Michael/Michael Cascade | Bifunctional squaramide | Nitroalkenes + Enones | up to >99% ee, 91:9 dr | rsc.org |
| Aza-Michael/Aldol Cascade | Pyrrolidine derivatives | Unsaturated Aldehydes + (Trifluoroacetyl)pyrroles | 90–95% ee, >20:1 dr | researchgate.net |
Theoretical Insights into Catalytic Mechanisms and Ligand-Substrate Interactions
Computational chemistry, particularly Density Functional Theory (DFT), and kinetic studies are invaluable tools for elucidating the complex mechanisms underlying catalysis involving pyrrolidinone-based systems. These theoretical insights provide a molecular-level understanding of how ligands and catalysts function, guiding the rational design of more efficient systems.
In the context of metal-mediated catalysis, DFT calculations have been used to confirm the coordination between pyrrolidinone ligands and copper centers in catalysts for acetylene hydrochlorination. researchgate.net These studies can model the geometry of the metal-ligand complex and calculate binding energies, helping to explain why certain ligands, like 1-methyl-2-pyrrolidinone, form more stable and effective catalytic species than others. researchgate.net For instance, calculations revealed that the reaction on a modified copper-based catalyst begins with the sequential adsorption of HCl and C₂H₂ onto the active center, followed by the kinetically relevant transfer of a chlorine atom. bohrium.com Such detailed mechanistic pictures are crucial for optimizing reaction conditions and catalyst structure.
For organocatalysis, theoretical studies help to rationalize the observed stereoselectivity. By modeling the transition states of the key bond-forming steps, researchers can visualize the interactions that control the facial selectivity of the reaction. Molecular docking simulations have been employed to understand the binding of pyrrolidine-based molecules to their targets, revealing key interactions that determine efficacy. researchgate.net Kinetic studies, which measure how reaction rates change with reactant concentrations and temperature, provide experimental data to support or refute proposed mechanisms. For example, kinetic analysis of the 1,3-anionic cycloaddition of Schiff bases to chalcones to form pyrrolidines allowed for the determination of Arrhenius parameters and the proposal of a detailed reaction mechanism. researchgate.net These combined experimental and theoretical approaches are essential for advancing the field of catalysis.
Future Research Directions and Emerging Applications of 1 Benzyl 2 Pyrrolidinone
Development of Novel and Sustainable Synthetic Strategies for Complex 1-Benzyl-2-pyrrolidinone Architectures
The synthesis of the pyrrolidinone core is a well-established area of organic chemistry, but future efforts are directed towards creating more complex, polyfunctionalized architectures in a sustainable and efficient manner. The goal is to move beyond traditional multi-step sequences, which can be inefficient, towards more ideal synthetic routes that are operationally simple, robust, and modular.
Key areas of development include:
Green Chemistry Approaches: The use of environmentally friendly methods is gaining popularity. Techniques such as microwave-assisted organic synthesis (MAOS) are being employed to increase synthetic efficiency, reduce reaction times, and minimize solvent use. Similarly, mechanochemical synthesis, which involves grinding reactants together under solvent-free or minimal-solvent conditions, is emerging as a powerful and sustainable alternative to conventional solution-based methods.
One-Pot and Cascade Reactions: Integrating multiple synthetic steps into a single reaction vessel, known as one-pot synthesis, enhances efficiency by eliminating intermediate workup and purification steps, thereby reducing waste. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are particularly effective. A notable example is the development of a one-step, metal-free synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters, which proceeds via a Smiles-Truce aryl transfer cascade.
Novel Catalysis: The use of novel catalysts is crucial for developing efficient and selective synthetic methods. For instance, natural carbohydrate scaffolds like cellulose (B213188) have been converted into solid acid catalysts (e.g., cellulose sulfonic acid) for the diastereoselective synthesis of functionalized pyrrolidines with good yields and excellent selectivity.
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | Grinding reactants together under neat (solvent-free) or low-solvent conditions. | Environmentally friendly, reduced reaction times, simplified operational conditions, reduced waste. | |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizing microwave irradiation to heat reactions instead of conventional heating. | Increased reaction yield and time, greater energy efficiency, readily controllable. | |
| Cascade Reactions (e.g., Smiles-Truce) | A sequence of reactions where the product of one step is the substrate for the next, occurring in one pot. | High synthetic ideality, operational simplicity, rapid access to valuable pharmacophores. | |
| Organocatalysis with Natural Scaffolds | Using modified, naturally abundant materials like carbohydrates as catalysts. | Green chemistry approach, high natural abundance of catalyst source, potential for high selectivity. |
These advanced synthetic strategies will enable the creation of diverse libraries of complex this compound derivatives, facilitating the exploration of their structure-activity relationships and potential applications.
Exploration of Untapped Biological Targets and Novel Therapeutic Areas for Pyrrolidinone Scaffolds
The pyrrolidinone scaffold is a privileged pharmacophore present in numerous pharmacologically active compounds. While initially investigated for nootropic effects, the therapeutic potential of this class of compounds extends to neuroprotection, epilepsy, and beyond. Future research will focus on identifying novel biological targets and expanding the therapeutic indications for derivatives of this compound.
The pyrrolidinone ring is a key feature in many approved drugs and natural products with a wide range of biological activities. This versatility suggests that derivatives of this compound could be developed for numerous therapeutic areas:
Anticancer Agents: Various pyrrolidine (B122466) derivatives have shown significant anticancer activity. For example, spiro-pyrrolidine derivatives have demonstrated inhibitory effects against human cancer cell lines like HeLa and mouse cancer cell lines like CT26. Specific derivatives have been shown to arrest the cancer cell cycle in the G2/M phase and inhibit tubulin polymerization. Research into this compound analogues could yield new potent and selective anticancer drugs.
Anticonvulsant Therapies: The pyrrolidine-2,5-dione structure is a valuable scaffold in the treatment of epilepsy. N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a hybrid compound, has been identified as a broad-spectrum anticonvulsant, showing efficacy in models of drug-resistant epilepsy. This indicates a strong potential for developing novel this compound derivatives for various epilepsy types.
Antimicrobial Agents: Pyrrolidine alkaloids and their synthetic derivatives have demonstrated antibacterial, antifungal, and antiviral properties. The development of this compound-based compounds could provide new leads to combat infectious diseases and address the challenge of antimicrobial resistance.
Anti-Inflammatory and Analgesic Drugs: The pyrrolidine scaffold is associated with anti-inflammatory and analgesic activities. Further functionalization of the this compound core could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) or other pain management therapies.
Enzyme Inhibition: Pyrrolidine derivatives have been explored as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. The structural features of this compound make it an attractive starting point for designing specific enzyme inhibitors for a range of diseases.
Integration of Advanced Computational Methodologies for Rational Design and Optimization
Computer-aided drug design (CADD) is an indispensable tool for modern drug discovery, enabling the rational design and optimization of new therapeutic agents. The integration of advanced computational methods will accelerate the development of this compound derivatives by providing deep insights into their structure-activity relationships (SAR).
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, docking studies have been used to evaluate pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, with some compounds showing a higher docking score than the reference drug donepezil.
Molecular Dynamics (MD) Simulations: MD simulations provide detailed information on the conformational changes and fluctuations of a ligand-protein complex over time, helping to assess its stability.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can predict the biological activity of newly designed compounds based on their structural features, guiding the synthesis of more potent molecules.
In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify molecules with favorable drug-like profiles early in the discovery process.
The use of these computational strategies allows for the efficient screening of large virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest probability of success and minimizing time and resources. This rational design approach was successfully used to develop a novel class of pyrrolidine-based progesterone (B1679170) receptor partial agonists, starting from an X-ray crystal structure of a ligand bound to its target.
Multidisciplinary Research Platforms Utilizing this compound Derivatives (e.g., in Materials Science, Chemical Biology)
The applications of this compound and its derivatives are not limited to pharmaceuticals. The unique chemical properties of the pyrrolidinone scaffold make it a valuable component for multidisciplinary research in fields like materials science and chemical biology.
Materials Science: The pyrrolidinone ring can be incorporated into larger polymeric structures. N-vinylpyrrolidone, a related compound, is the monomer for polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in medicine, pharmaceuticals, and cosmetics due to its solubility in water and organic solvents, and its low toxicity. By analogy, functionalized this compound derivatives could be designed as monomers for novel polymers with tailored properties, such as specific thermal stability, solubility, or biocompatibility, for applications in drug delivery systems, hydrogels, or specialty coatings.
Chemical Biology: In chemical biology, small molecules are used as probes to investigate biological systems. This compound derivatives, with their potential for diverse biological activities, can be developed as chemical tools. For example, by attaching fluorescent tags or reactive groups, these derivatives could be used to identify and study new biological targets, elucidate signaling pathways, or serve as ligands for affinity chromatography to isolate specific proteins. Their role as versatile synthetic building blocks is crucial for creating these complex molecular probes.
Organocatalysis: Pyrrolidine and its derivatives are widely used as effective chiral controllers and organocatalysts in asymmetric synthesis. This opens avenues for developing novel chiral catalysts based on the this compound structure for use in the synthesis of other valuable chemical compounds, contributing to the advancement of sustainable and efficient chemical manufacturing.
The continued exploration of this compound and its analogues through these future research directions promises to unlock new scientific understanding and practical applications across a spectrum of scientific disciplines.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-Benzyl-2-pyrrolidinone in academic settings?
Answer:
this compound is typically synthesized via N-benzylation of 2-pyrrolidinone . A standard procedure involves reacting 2-pyrrolidinone with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. For example, in a microwave-assisted synthesis, 2-fluorobenzaldehyde was reacted with dialkylamine and potassium carbonate at 150°C for 20 hours, followed by extraction and purification . Another approach involves N-benzylation of benzolactam intermediates, though this may require protective group strategies (e.g., t-butoxycarbonyl) to avoid side reactions . Key characterization methods include 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidinyl protons) and HPLC for purity validation .
Basic: How can researchers ensure high purity of this compound for sensitive experiments?
Answer:
Purity is critical for reproducibility. Commercial batches often specify ≥95% purity (HPLC) , but researchers should verify this via:
- Chromatographic purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
- Recrystallization : From ethanol or dichloromethane, given its melting point of 89°C .
- Spectroscopic validation : IR spectroscopy (carbonyl stretch ~1680 cm⁻¹) and GC-MS to detect volatile impurities .
Store under inert conditions (argon) in sealed glass containers to prevent oxidation .
Advanced: How does this compound serve as a precursor in drug discovery, such as for orexin receptor antagonists?
Answer:
The compound’s pyrrolidinone scaffold is a versatile building block for central nervous system (CNS) drug candidates . For example, it was used to synthesize (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, a key intermediate in dual orexin receptor antagonists. The synthetic route involved:
N-Benzylation of pyrrolidinone.
Functionalization at the C-3/C-4 positions via malonate derivatives or electrophilic substitution.
Chiral resolution using HPLC with a chiral stationary phase to isolate enantiomers .
The benzyl group enhances lipophilicity, aiding blood-brain barrier penetration .
Advanced: What strategies address racemization in chiral derivatives of this compound?
Answer:
Racemization at the malonate central carbon is a common challenge. Mitigation strategies include:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps.
- Dynamic kinetic resolution : Employ enzymes like lipases in biphasic systems to favor one enantiomer.
- Low-temperature reactions : Conduct syntheses below 0°C to slow epimerization .
For example, racemic mixtures of malonamide derivatives were resolved using preparative chiral HPLC with amylose-based columns .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
Answer:
Discrepancies in literature data (e.g., boiling point: 76–78°C at 0.1 mmHg vs. >112°C ) arise from measurement conditions. To ensure accuracy:
- Validate experimental setups : Use calibrated equipment (e.g., digital manometers for vacuum distillation).
- Cross-reference multiple sources : Prioritize peer-reviewed studies over vendor catalogs.
- Replicate measurements : For example, density (1.09–1.095 g/mL) should align across differential scanning calorimetry (DSC) and pycnometry .
Basic: What safety protocols are essential when handling this compound?
Answer:
The compound is classified as Xi (Irritant) . Key precautions include:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods due to vapor pressure (7.23×10⁻⁵ mmHg at 25°C) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : Flush eyes with water for 15 minutes; seek medical attention for skin contact .
Advanced: What analytical techniques optimize reaction monitoring in this compound syntheses?
Answer:
- In situ FTIR : Track carbonyl group conversion (e.g., disappearance of 2-pyrrolidinone’s peak at 1680 cm⁻¹).
- LC-MS : Monitor intermediates and byproducts in real time.
- NMR kinetics : Use deuterated solvents (e.g., DMSO-d6) to assess reaction progress without quenching .
For example, TLC (silica gel, UV detection) with ethyl acetate/hexane (3:7) effectively separates starting materials and products .
Advanced: How can computational modeling enhance the application of this compound in drug design?
Answer:
- Docking studies : Predict binding affinity of pyrrolidinone derivatives to targets like orexin receptors using AutoDock Vina.
- QM/MM simulations : Optimize transition states in N-benzylation reactions to improve yields.
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~1.55 for this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
